molecular formula C9H13Cl2N3O B1391643 2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride CAS No. 1208083-45-7

2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride

Cat. No.: B1391643
CAS No.: 1208083-45-7
M. Wt: 250.12 g/mol
InChI Key: CBKNONDHXNVIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C₉H₁₃Cl₂N₃O It is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group and a piperidin-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride typically involves the reaction of 2-chloropyrimidine with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: A precursor in the synthesis of 2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride.

    4-(Piperidin-4-yloxy)pyrimidine: A related compound with similar structural features.

    2-(Piperidin-4-yloxy)pyrimidine dihydrochloride: Another derivative with comparable properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.

Biological Activity

2-Chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrimidine ring substituted with a chloro group and a piperidine moiety. Its chemical formula is C9H12ClN3OC_9H_{12}ClN_3O, with a molecular weight of approximately 201.66 g/mol. The structure can be represented as follows:

2 Chloro 4 piperidin 4 yloxy pyrimidine hydrochloride\text{2 Chloro 4 piperidin 4 yloxy pyrimidine hydrochloride}

The biological activity of this compound involves its interaction with various molecular targets, primarily in the context of enzyme inhibition and receptor modulation. The compound has been studied for its potential as an inhibitor of certain enzymes involved in metabolic pathways, as well as its effects on cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties. In particular, studies have shown that certain pyrimidine derivatives possess activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.250.25 to 11 μg/mL against strains such as Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Potential

In the realm of oncology, compounds similar to this compound have demonstrated potential as anticancer agents. For instance, research on pyrimidine-based drugs has identified their efficacy against various cancer cell lines, suggesting that modifications to the piperidine substituent can enhance cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how structural modifications influence biological activity. For example, altering the substituents on the piperidine ring can significantly affect the binding affinity and selectivity towards specific targets. A study highlighted that specific configurations led to a tenfold increase in potency against certain enzymes .

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that this compound exhibits favorable absorption and distribution characteristics. In vivo studies indicated an oral bioavailability of approximately 31.8%31.8\%, with a clearance rate of 82.782.7 mL/h/kg after intravenous administration . Additionally, toxicity assessments have shown no acute toxicity in animal models at high doses, suggesting a favorable safety profile for further development .

Study on Antiviral Activity

A significant study investigated the antiviral properties of pyrimidine derivatives against influenza viruses. The lead compound demonstrated substantial activity against both Oseltamivir-sensitive and resistant strains, achieving a viral load reduction exceeding two logs in infected mouse models . This underscores the potential for developing antiviral therapies based on this class of compounds.

Evaluation Against Cancer Cell Lines

In another study focusing on cancer treatment, various derivatives were tested against multiple cancer cell lines, including those from breast and lung cancers. The findings indicated that modifications to the piperidine ring could enhance selectivity towards cancer cells while minimizing effects on normal cells .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameTarget OrganismMIC (μg/mL)
2-Chloro-4-(piperidin-4-yloxy)pyrimidineStaphylococcus aureus0.5
Pyrimidine derivative AStreptococcus pneumoniae0.25
Pyrimidine derivative BEscherichia coli1

Table 2: Pharmacokinetic Profile

ParameterValue
Oral Bioavailability31.8%
Clearance Rate82.7 mL/h/kg
Maximum Tolerated Dose2000 mg/kg

Properties

IUPAC Name

2-chloro-4-piperidin-4-yloxypyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O.ClH/c10-9-12-6-3-8(13-9)14-7-1-4-11-5-2-7;/h3,6-7,11H,1-2,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKNONDHXNVIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC(=NC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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